Azido-PEG2-CH2COOH (CHA)

Descripción

BenchChem offers high-quality Azido-PEG2-CH2COOH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azido-PEG2-CH2COOH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C13H25N3O4 |

|---|---|

Peso molecular |

287.36 g/mol |

Nombre IUPAC |

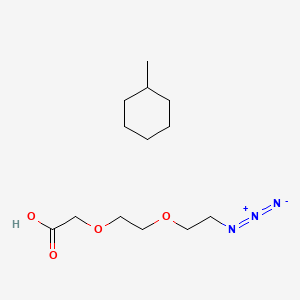

2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane |

InChI |

InChI=1S/C7H14.C6H11N3O4/c1-7-5-3-2-4-6-7;7-9-8-1-2-12-3-4-13-5-6(10)11/h7H,2-6H2,1H3;1-5H2,(H,10,11) |

Clave InChI |

CIBZWIGLRVKEHC-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCCC1.C(COCCOCC(=O)O)N=[N+]=[N-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG2-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azido-PEG2-CH2COOH, a versatile heterobifunctional linker. We will delve into its chemical structure, core properties, and key applications, with a focus on its role in advanced bioconjugation strategies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and visual diagrams are provided to facilitate its practical application in research and development.

Core Chemical Identity and Properties

Azido-PEG2-CH2COOH, also known as 8-Azido-3,6-dioxaoctanoic acid, is a chemical reagent widely used in bioconjugation and drug discovery.[1] Its structure features two distinct functional groups: a terminal azide (B81097) (-N₃) group and a carboxylic acid (-COOH) group, separated by a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer.[2] This bifunctional nature allows for sequential or orthogonal conjugation strategies, making it a valuable tool for linking different molecular entities.[3]

The azide group serves as a handle for "click chemistry," enabling highly efficient and specific ligation to molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[4][5] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds, a common strategy for labeling proteins and other biomolecules.[2][6] The PEG spacer enhances aqueous solubility and can reduce steric hindrance and immunogenicity of the resulting conjugate.[2]

Physicochemical and Computational Data

The following tables summarize the key quantitative properties of Azido-PEG2-CH2COOH.

| Identifier | Value | Source(s) |

| CAS Number | 882518-90-3 | [4][7][8] |

| Molecular Formula | C₆H₁₁N₃O₄ | [7][8] |

| Molecular Weight | 189.17 g/mol | [7][8] |

| Appearance | Off-white to light yellow solid powder | [9] |

| Purity | Typically ≥95% to ≥97% | [7][8] |

| SMILES | O=C(O)COCCOCCN=[N+]=[N-] | [7][8] |

| InChI Key | CVGMGYQHORMPPJ-UHFFFAOYSA-N | [9] |

| Computational Property | Value | Source(s) |

| TPSA | 104.52 Ų | [7] |

| LogP | 0.4145 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 7 | [7][9] |

| Rotatable Bonds | 8 | [7][9] |

| Storage Conditions | Temperature | Duration | Source(s) |

| Powder | -20°C | 3 years | [9] |

| 4°C | 2 years | [9] | |

| In Solvent | -80°C | 6 months | [4][9] |

| -20°C | 1 month | [4][9] |

Key Applications in Drug Development

The unique architecture of Azido-PEG2-CH2COOH makes it a staple in modern drug development, particularly in the construction of complex therapeutic modalities.

PROTACs Synthesis

Azido-PEG2-CH2COOH is frequently used as a PEG-based linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, triggering the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[4][10] The linker's length and flexibility are critical for orienting the two ligands optimally to form a stable ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient degradation.[8][10]

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, Azido-PEG2-CH2COOH serves as a hydrophilic linker to connect a potent cytotoxic payload to a monoclonal antibody (mAb).[2][11] The general strategy involves activating the carboxylic acid to react with lysine (B10760008) residues on the antibody, thereby introducing the azide handle. Subsequently, an alkyne-functionalized drug is "clicked" onto the azide-modified antibody.[11] This precise conjugation chemistry allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for therapeutic efficacy and safety.[11]

Experimental Protocols

The following are generalized protocols for common applications of Azido-PEG2-CH2COOH. Optimization for specific molecules and experimental conditions is highly recommended.

Protocol: Protein Labeling via Amine Coupling and Click Chemistry

This two-step protocol first introduces the azide handle onto a protein via its primary amines and then attaches an alkyne-modified payload.[12]

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG2-CH2COOH

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Alkyne-functionalized payload (e.g., a fluorescent dye)

-

Anhydrous DMSO

-

For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a copper ligand (e.g., THPTA or TBTA), and a reducing agent (e.g., sodium ascorbate).[12][13]

-

Purification/desalting columns (e.g., SEC)

Step 1: Azide-Modification of the Protein

-

Reagent Preparation: Prepare a 10-50 mM stock solution of Azido-PEG2-CH2COOH in anhydrous DMSO. Prepare fresh stock solutions of EDC and NHS in water or buffer.

-

Activation: In a microcentrifuge tube, add a 10- to 50-fold molar excess of Azido-PEG2-CH2COOH to the protein solution. Add EDC and NHS to activate the carboxylic acid. The final DMSO concentration should ideally be below 10% (v/v).

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle mixing.

-

Purification: Remove excess linker and activation reagents using a desalting column or dialysis, exchanging the buffer to PBS. The resulting azide-functionalized protein is now ready for click chemistry.[12]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: To the azide-functionalized protein, add a 2- to 10-fold molar excess of the alkyne-functionalized payload.

-

Catalyst Preparation: Prepare a fresh catalyst premix. For example, mix CuSO₄ and a ligand like THPTA in a 1:2 to 1:5 molar ratio.[11][13]

-

Reaction Initiation: Add the catalyst premix to the protein-payload mixture to a final copper concentration of 50-200 µM. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[13][14]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]

-

Final Purification: Purify the final conjugate using SEC or dialysis to remove unreacted payload and copper catalyst. The buffer should contain a chelating agent like EDTA to sequester any remaining copper ions.[14]

Protocol: Live Cell Surface Labeling

This protocol outlines the labeling of cell surface proteins using a derivative, Azido-PEG2-C6-Cl, where the carboxylic acid is replaced by a chloroalkane for reaction with nucleophiles on the cell surface. The azide is then used for subsequent click chemistry.[15]

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium and PBS (pH 7.4)

-

Azido-PEG2-C6-Cl

-

Anhydrous DMSO

-

DBCO- or BCN-functionalized fluorescent dye (for SPAAC)

Procedure:

-

Cell Preparation: Culture cells to a desired confluency (e.g., 80-90% for adherent cells) or density.

-

Reagent Preparation: Prepare a 10 mM stock solution of Azido-PEG2-C6-Cl in anhydrous DMSO.

-

Labeling: Dilute the stock solution into pre-warmed complete medium to a final concentration of 50-200 µM. Remove the existing medium from the cells, wash once with PBS, and add the labeling medium.

-

Incubation: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.[15]

-

Washing: Gently remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unreacted reagent.

-

Click Reaction (SPAAC): Prepare the click reaction medium by diluting a DBCO/BCN-functionalized dye into pre-warmed medium to a final concentration of 10-50 µM. Add this to the azide-labeled cells.

-

Final Incubation and Imaging: Incubate for 30-60 minutes at 37°C, protected from light. Wash the cells three times with PBS and proceed with imaging.[15]

Conclusion

Azido-PEG2-CH2COOH is a powerful and versatile heterobifunctional linker that is indispensable in modern chemical biology and drug development. Its well-defined structure, combining orthogonal reactive handles with a solubilizing PEG spacer, enables the precise and efficient construction of complex bioconjugates like PROTACs and ADCs.[2][4] The robust and high-yielding nature of click chemistry, coupled with established amine-coupling strategies, provides researchers with a reliable toolkit for labeling, tracking, and manipulating biomolecules for therapeutic and diagnostic advancement. The protocols and data presented in this guide offer a solid foundation for the successful application of this key reagent in innovative research.

References

- 1. 8-Azido-3,6-Dioxaoctanoic Acid | 88518-90-3 | AXX-1905-PI [biosynth.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 6. Azido-PEG2-CH2CO2H, 882518-90-3 | BroadPharm [broadpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Azido-PEG2-CH2COOH (CHA) | ADC Linker | 2098500-94-6 | Invivochem [invivochem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. confluore.com [confluore.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Azido-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and handling of Azido-PEG2-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation and drug delivery systems.

Core Physicochemical Properties

Azido-PEG2-CH2COOH, also known as 2-[2-(2-azidoethoxy)ethoxy]acetic acid, is a versatile chemical tool possessing a terminal azide (B81097) group and a carboxylic acid moiety, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for sequential or orthogonal conjugation to different molecules.

The key physicochemical properties of Azido-PEG2-CH2COOH are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 882518-90-3 | Multiple supplier catalogs |

| Molecular Formula | C₆H₁₁N₃O₄ | Multiple supplier catalogs |

| Molecular Weight | 189.17 g/mol | Multiple supplier catalogs |

| Appearance | Colorless to light yellow liquid/oil | Certificate of Analysis |

| Purity | Typically ≥95% | Supplier specifications |

| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) | BroadPharm |

| Calculated LogP | 0.4145 | ChemScene |

| Topological Polar Surface Area (TPSA) | 104.52 Ų | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Rotatable Bonds | 8 | ChemScene |

| pKa of Carboxylic Acid | ~3.5 - 4.5 (estimated) | Based on similar short-chain PEG acids |

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes a general procedure for the conjugation of Azido-PEG2-CH2COOH to an alkyne-containing molecule.

Materials:

-

Azido-PEG2-CH2COOH

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., PBS, water, DMSO/water mixture)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Azido-PEG2-CH2COOH in DMSO or water.

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA ligand in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-containing molecule and a molar excess (typically 1.5-3 equivalents) of Azido-PEG2-CH2COOH in your chosen reaction buffer (e.g., PBS).

-

Add the THPTA/TBTA ligand to the reaction mixture, followed by the CuSO₄ solution. Vortex briefly to mix. The ligand to copper ratio is typically 2:1 to 5:1 to stabilize the Cu(I) ion.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reactants should be in the low millimolar range.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.

-

-

Purification:

-

Upon completion, the conjugated product can be purified from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

-

Amine Conjugation via EDC/HATU Coupling

This protocol outlines the conjugation of the carboxylic acid moiety of Azido-PEG2-CH2COOH to a primary amine-containing molecule.

Materials:

-

Azido-PEG2-CH2COOH

-

Amine-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Purification system (e.g., silica (B1680970) gel chromatography, HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve Azido-PEG2-CH2COOH (1 equivalent) in anhydrous DMF or DCM.

-

Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution. If using HATU (1.2-1.5 equivalents), a separate activator like NHS is not needed.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS-ester intermediate.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM.

-

Add DIPEA (2-3 equivalents) to the amine solution.

-

Slowly add the activated Azido-PEG2-CH2COOH solution to the amine solution.

-

Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product is then purified using an appropriate method, such as silica gel chromatography or preparative HPLC, to yield the desired amide conjugate.

-

Mandatory Visualizations

Synthesis of an Antibody-Drug Conjugate (ADC)

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using Azido-PEG2-CH2COOH.

Synthesis of a PROTAC

Caption: Synthesis workflow for a PROTAC molecule using Azido-PEG2-CH2COOH.

Applications in Drug Development

The bifunctional nature of Azido-PEG2-CH2COOH makes it an invaluable tool in the development of complex biologics and targeted therapies.

-

Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach the linker to amine residues (e.g., lysine) on a monoclonal antibody. The azide group is then available for the highly specific and efficient "click" conjugation of a potent cytotoxic drug that has been modified with an alkyne group.

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Azido-PEG2-CH2COOH can serve as the linker connecting the target protein ligand to the E3 ligase ligand. The orthogonal reactivity of the azide and carboxylic acid groups allows for a controlled, stepwise synthesis of the PROTAC molecule.

-

Bioconjugation and Surface Modification: This linker is also used for labeling proteins, nucleic acids, and other biomolecules. The PEG spacer enhances the water solubility and can reduce the immunogenicity of the resulting conjugate. Furthermore, it can be used to functionalize nanoparticles and other surfaces for targeted drug delivery applications.

Handling and Storage

Storage:

-

Pure form: Store at -20°C for long-term stability (up to 3 years). It can be stored at 4°C for shorter periods (up to 2 years).

-

In solvent: Prepare solutions fresh. If storage is necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Azido compounds can be energetic. While this molecule has a high carbon-to-nitrogen ratio, imparting greater stability, avoid exposure to excessive heat, shock, or strong reducing agents which could lead to the release of nitrogen gas.

This guide provides a foundational understanding of Azido-PEG2-CH2COOH for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the specific product's safety data sheet (SDS) for comprehensive safety information.

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG2-CH2COOH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, Azido-PEG2-CH2COOH, and its application in bioconjugation. We will delve into its core mechanism of action, detailing the chemical reactions that enable the precise and efficient linkage of molecules. This document will further present quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Core Concepts: Structure and Functionality

Azido-PEG2-CH2COOH is a heterobifunctional linker designed for two-step sequential bioconjugation. Its structure consists of three key components:

-

An Azide (B81097) Group (-N3): This functional group is the cornerstone of its "click chemistry" reactivity. It remains inert to most biological functional groups, ensuring high specificity in conjugation reactions.

-

A Carboxylic Acid Group (-COOH): This group provides the initial point of attachment to biomolecules, typically through the formation of an amide bond with primary amines.

-

A Polyethylene Glycol (PEG) Spacer (-PEG2-): The short, two-unit PEG linker enhances the solubility of the molecule and the resulting conjugate in aqueous buffers. It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.

The strategic combination of these functionalities allows for a controlled, two-step conjugation process. First, the carboxylic acid is activated and reacted with a biomolecule. Then, the azide group is available for a highly specific "click" reaction with an alkyne-containing molecule.

Mechanism of Action: A Two-Step Process

The bioconjugation strategy using Azido-PEG2-CH2COOH is a sequential process involving two distinct chemical reactions:

Step 1: Amine Coupling via Carboxylic Acid Activation

The carboxylic acid group of Azido-PEG2-CH2COOH is not inherently reactive towards amines. It must first be activated to form a more reactive species. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS).

The resulting Azido-PEG2-CH2CO-NHS ester is then reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein or an amine-modified oligonucleotide, to form a stable amide bond. This reaction proceeds efficiently at a pH range of 7.2-8.5.

Step 2: Bioorthogonal "Click" Chemistry

Once the Azido-PEG2-linker is covalently attached to the first biomolecule, the terminal azide group is available for a highly specific and efficient "click" reaction. This bioorthogonal reaction allows for the attachment of a second molecule containing a complementary alkyne functional group, without interfering with other functional groups present in the biological system. There are two primary types of azide-alkyne click chemistry:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between the terminal azide and a terminal alkyne, forming a stable 1,4-disubstituted triazole ring. The reaction is highly efficient and typically proceeds with high yields. However, the potential cytotoxicity of the copper catalyst may limit its application in living systems.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the cyclooctyne provides the driving force for the reaction with the azide, eliminating the need for a metal catalyst. This makes SPAAC an ideal choice for bioconjugation in living cells and organisms.

Quantitative Data Presentation

The following tables summarize typical quantitative data for the key steps in bioconjugation using Azido-PEG2-CH2COOH and its derivatives. These values are representative and may vary depending on the specific reactants and reaction conditions.

Table 1: Typical Parameters for NHS Ester Activation and Amine Coupling

| Parameter | Value | Notes |

| Reagent | Azido-PEG2-NHS Ester | Pre-activated or activated in situ |

| Target Functional Group | Primary Amine (-NH2) | e.g., Lysine residues on proteins |

| Molar Excess of Reagent | 10- to 30-fold | Moles of Azido-PEG2-NHS Ester per mole of protein |

| Reaction pH | 7.2 - 8.5 | Optimal for amine reactivity |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 30 - 60 minutes | |

| Degree of Labeling (DOL) | 1 - 10 azides per antibody | Determined by mass spectrometry or UV-Vis spectroscopy |

| Labeling Efficiency | > 90% | Percentage of protein molecules labeled with at least one azide |

Table 2: Typical Parameters for Click Chemistry Reactions

| Parameter | CuAAC | SPAAC |

| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |

| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |

| Catalyst | Copper(I) | None |

| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 |

| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |

| Typical Reaction Temperature | 25°C | 4 - 37°C |

| Typical Yield | > 95% | > 95% |

Experimental Protocols

The following are detailed methodologies for key experiments involving Azido-PEG2-CH2COOH.

Protocol 1: NHS Ester Activation of Azido-PEG2-CH2COOH

-

Materials:

-

Azido-PEG2-CH2COOH

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel

-

-

Procedure:

-

Dissolve Azido-PEG2-CH2COOH in anhydrous DMF or DMSO to a concentration of 100 mM.

-

Add 1.5 equivalents of NHS to the solution.

-

Add 1.5 equivalents of EDC to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

The resulting Azido-PEG2-NHS ester solution can be used directly in the next step or stored at -20°C under anhydrous conditions.

-

Protocol 2: Labeling of a Protein with Azido-PEG2-NHS Ester

-

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azido-PEG2-NHS Ester stock solution (e.g., 10 mM in DMSO)

-

Desalting column

-

-

Procedure:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL.

-

Add a 10- to 30-fold molar excess of the Azido-PEG2-NHS Ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

-

Remove the excess, unreacted Azido-PEG2-NHS ester using a desalting column with an appropriate molecular weight cutoff for the protein.

-

The azide-labeled protein is now ready for the click chemistry reaction.

-

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

-

Procedure:

-

In a reaction tube, combine the azide-labeled protein and a 1.5- to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.

-

If using a ligand, add TBTA to the mixture (final concentration ~100 µM).

-

Add CuSO4 to a final concentration of 1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction for 1-4 hours at room temperature.

-

Purify the resulting bioconjugate using a suitable method (e.g., size-exclusion chromatography, dialysis).

-

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Materials:

-

Azide-labeled protein

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

-

Procedure:

-

In a reaction tube, combine the azide-labeled protein and a 1.5- to 3-fold molar excess of the strained alkyne-containing molecule in the reaction buffer.

-

Incubate the reaction mixture for 0.5-2 hours at room temperature or 37°C.

-

The reaction typically proceeds to completion without the need for quenching.

-

Purify the resulting bioconjugate using a suitable method to remove any excess unreacted strained alkyne.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical pathways described in this guide.

Caption: Experimental workflow for two-step bioconjugation.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG2-CH2COOH

Azido-PEG2-CH2COOH, also known as 2-[2-(2-azidoethoxy)ethoxy]acetic acid, is a heterobifunctional linker of significant interest in bioconjugation, chemical biology, and drug development.[1][2] Its structure, featuring a terminal azide (B81097) group and a carboxylic acid, allows for versatile and orthogonal conjugation strategies. The azide moiety facilitates highly efficient and specific "click chemistry" reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] The carboxylic acid group can be readily coupled with primary amines to form stable amide bonds.[4] The two-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and bioavailability of the resulting conjugates.[4][5]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Azido-PEG2-CH2COOH, including detailed experimental protocols and data presentation.

Physicochemical and Analytical Data

The properties and analytical specifications of Azido-PEG2-CH2COOH are critical for its successful application. The data below is compiled from various commercial and literature sources.

Table 1: Physical and Chemical Properties of Azido-PEG2-CH2COOH

| Property | Value | Reference |

|---|---|---|

| CAS Number | 882518-90-3 | [6] |

| Molecular Formula | C₆H₁₁N₃O₄ | [6][7] |

| Molecular Weight | 189.17 g/mol | [6] |

| Appearance | Colorless to light yellow liquid or solid | [6][8] |

| Storage Conditions | Pure form: -20°C (3 years); In solvent: -80°C (6 months) | [1][6] |

| Purity (Typical) | ≥97% |[7] |

Table 2: Analytical Characterization Data for Azido-PEG2-CH2COOH

| Analysis Technique | Expected Result | Reference |

|---|---|---|

| LC-MS | Purity: >95-99%; Consistent with structure | [2][4][6] |

| ¹H NMR | Spectrum consistent with the chemical structure | [6] |

| Mass Spectrometry | ESI-MS (M-H)⁻: calculated 188.07, found ~188.1 |[9] |

Synthesis Workflow

The synthesis of Azido-PEG2-CH2COOH is typically achieved through a multi-step process that involves the introduction of the azide group onto a PEG scaffold, followed by the deprotection of a carboxylic acid moiety. A common and effective strategy involves the use of a tert-butyl ester as a protecting group for the carboxylic acid.

Caption: A typical three-step synthesis pathway for Azido-PEG2-CH2COOH.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of Azido-PEG2-CH2COOH.

Protocol 1: Synthesis of Azido-PEG2-CH2COOH

This protocol describes a two-step synthesis starting from the commercially available tert-butyl ester of the corresponding alcohol.

Step 1: Azidation of tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

-

Mesylation: Dissolve tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath.

-

Add triethylamine (TEA) (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).

-

Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.

-

Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃) (3.0 eq).[10]

-

Heat the reaction mixture to 70-80°C and stir for 12-16 hours.[10] Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and dilute with water. Extract the product with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude tert-Butyl 2-(2-(2-azidoethoxy)ethoxy)acetate.

Step 2: Deprotection of tert-Butyl Ester

-

Dissolve the crude azide compound from the previous step in a solvent such as 1,4-dioxane or DCM.[9]

-

Add a solution of concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (e.g., 50% TFA in DCM).[9]

-

Stir the mixture at room temperature for 30-60 minutes.[9] Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under vacuum. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid.[9]

-

The resulting crude oil is the target compound, Azido-PEG2-CH2COOH, which requires further purification.

Protocol 2: Purification by Flash Column Chromatography

Purification is essential to remove unreacted starting materials and byproducts. Flash column chromatography is a standard and effective method.[11]

-

Solvent System Selection: Determine an appropriate solvent system using TLC. A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate in hexanes is often effective.[9][11] Since the azide group is not strongly UV-active, TLC plates may need to be stained with potassium permanganate (B83412) or iodine to visualize the product spot.[11] A small amount of acetic or formic acid (e.g., 1%) can be added to the eluent to improve the peak shape of the carboxylic acid product.[9][11]

-

Column Packing: Prepare a slurry of silica (B1680970) gel in the initial, low-polarity eluent. Pack the column with the slurry, ensuring a stable and uniform bed with no air bubbles.[11]

-

Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully load this powder onto the top of the packed column (dry loading).[11]

-

Elution: Begin elution with the low-polarity solvent and gradually increase the polarity according to the predetermined gradient. Collect fractions based on the separation observed on TLC.

-

Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product.[11] Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Azido-PEG2-CH2COOH.[11]

Logical Workflow for Product Purification and Analysis

The following diagram illustrates the logical flow from a crude reaction mixture to a validated, pure product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chemscene.com [chemscene.com]

- 8. Azido-PEG2-CH2COOH (CHA) | ADC Linker | 2098500-94-6 | Invivochem [invivochem.com]

- 9. Azido-PEG2-acid synthesis - chemicalbook [chemicalbook.com]

- 10. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Azido-PEG2-CH2COOH in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Azido-PEG2-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Understanding its solubility in both organic solvents and aqueous buffers is critical for the successful design and execution of experiments.

Physicochemical Properties

Azido-PEG2-CH2COOH, also known as 2-[2-(2-azidoethoxy)ethoxy]acetic acid, possesses a terminal azide (B81097) group for "click chemistry" reactions and a carboxylic acid for amine coupling. The short diethylene glycol (PEG2) spacer enhances its hydrophilic character.

Estimated pKa of the Carboxylic Acid: While an experimentally determined pKa for Azido-PEG2-CH2COOH is not readily available in the literature, a predicted pKa for the structurally similar compound 2-(2-(2-aminoethoxy)ethoxy)acetic acid is approximately 3.39.[1] This suggests that the carboxylic acid of Azido-PEG2-CH2COOH is a relatively strong acid. At a physiological pH of 7.4, the carboxylic acid will be predominantly deprotonated and negatively charged, which generally contributes to its aqueous solubility.

Solubility Data

Quantitative solubility data for Azido-PEG2-CH2COOH is primarily available for organic solvents, with DMSO being the most common. Direct high-concentration dissolution in aqueous buffers can be challenging.

Table 1: Quantitative Solubility of Azido-PEG2-CH2COOH in DMSO

| Solvent | Reported Solubility | Molar Concentration | Notes |

| DMSO | 100 mg/mL | ~528.6 mM | Ultrasonication may be required for complete dissolution. The use of anhydrous DMSO is recommended as water content can reduce solubility. |

Qualitative Solubility in Aqueous Buffers:

Direct dissolution of Azido-PEG2-CH2COOH in aqueous buffers like Phosphate-Buffered Saline (PBS) and TRIS is generally not recommended for achieving high concentrations. The presence of the PEG spacer does increase its hydrophilicity, making it more water-soluble than linkers with longer alkyl chains.[2] However, to avoid precipitation, the recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer.

Experimental Protocols

Protocol 3.1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of Azido-PEG2-CH2COOH in DMSO.

Materials:

-

Azido-PEG2-CH2COOH

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Allow the vial of Azido-PEG2-CH2COOH to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of Azido-PEG2-CH2COOH in a suitable vial.

-

Add the calculated volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.

-

Vortex the solution thoroughly.

-

If the compound does not fully dissolve, place the vial in an ultrasonic water bath and sonicate until the solution is clear.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3.2: Preparation of a Working Solution in Aqueous Buffer

This protocol outlines the dilution of a DMSO stock solution into an aqueous buffer to minimize the risk of precipitation.

Materials:

-

Concentrated stock solution of Azido-PEG2-CH2COOH in DMSO (from Protocol 3.1)

-

Desired aqueous buffer (e.g., PBS, pH 7.4)

-

Vortex mixer or magnetic stirrer

Procedure:

-

Bring the DMSO stock solution and the aqueous buffer to room temperature.

-

While vigorously stirring or vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.

-

Ensure that the final concentration of DMSO in the aqueous solution is kept to a minimum, typically below 5% (v/v), to avoid adverse effects in biological assays.

-

Visually inspect the solution for any signs of precipitation. If cloudiness occurs, consider further dilution or the use of a co-solvent if the experimental setup allows.

Visualization of Key Processes

The following diagrams illustrate the logical workflow for preparing aqueous solutions of Azido-PEG2-CH2COOH and a typical bioconjugation application.

References

The Strategic Core: An In-depth Technical Guide to the Azido-PEG2-CH2COOH Linker in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biomolecular constructs. Among the diverse array of available linkers, the Azido-PEG2-CH2COOH linker has emerged as a powerful and versatile tool. This heterobifunctional linker, featuring an azide (B81097) terminus for "click chemistry" and a carboxylic acid for conventional amide bond formation, provides a robust platform for the precise assembly of sophisticated molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the Azido-PEG2-CH2COOH linker, its core functionalities in click chemistry, detailed experimental protocols, and its applications in cutting-edge research and therapeutic development.

Core Properties and Functionality

The Azido-PEG2-CH2COOH linker is characterized by a short, hydrophilic di-ethylene glycol (PEG2) spacer flanked by two distinct reactive groups: a terminal azide (-N₃) and a carboxylic acid (-COOH).[1] This unique architecture underpins its utility in bioconjugation.

The Azide Group: A Gateway to Click Chemistry

The terminal azide group is the cornerstone of this linker's application in click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide moiety readily participates in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage with a terminal alkyne.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant reacts with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and is ideal for applications in living systems where the cytotoxicity of copper is a concern.[2]

The Carboxylic Acid Group: A Handle for Amidation

The terminal carboxylic acid provides a classical reactive handle for the formation of stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins.[1][3] This reaction is typically mediated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or other coupling agents.[3]

The PEG2 Spacer: Enhancing Physicochemical Properties

The di-ethylene glycol spacer confers several advantageous properties to the linker and the resulting bioconjugate:

-

Increased Hydrophilicity: The PEG spacer enhances the aqueous solubility of the linker and attached molecules, which is particularly beneficial for hydrophobic drugs or probes.[1][3]

-

Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing potential interference with their biological activity.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and immunogenicity.[4]

Data Presentation: A Comparative Look at Click Chemistry Reactions

The selection of a click chemistry strategy depends on the specific experimental context, particularly the tolerance of the biological system to copper. The following table summarizes key parameters for CuAAC and SPAAC reactions.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |

| Reaction Type | Copper-Catalyzed [3+2] Cycloaddition | Strain-Promoted [3+2] Cycloaddition |

| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |

| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 |

| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |

| Typical Reaction Temperature | 25°C | 4 - 37°C |

| Typical Yield | Very High (>95%) | Very High (>95%) |

| Biocompatibility | Limited by copper cytotoxicity | High (copper-free) |

Data compiled from multiple sources.[5]

Experimental Protocols

The following are detailed methodologies for the key reactions involving the Azido-PEG2-CH2COOH linker.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a molecule containing a primary amine.

Materials:

-

Azido-PEG2-CH2COOH

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., Tris-HCl)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Dissolve the amine-containing molecule in the amine-free buffer to the desired concentration.

-

Prepare a stock solution of Azido-PEG2-CH2COOH in anhydrous DMF or DMSO.

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

-

Activation of Carboxylic Acid:

-

In a reaction tube, add the Azido-PEG2-CH2COOH solution.

-

Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.

-

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

-

-

Conjugation Reaction:

-

Add the activated linker solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker is a common starting point for protein conjugation.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding a quenching buffer to consume any unreacted activated linker.

-

Remove excess, unreacted linker and byproducts by dialysis against PBS or using a desalting column.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide moiety of the linker to an alkyne-functionalized molecule.

Materials:

-

Azide-functionalized molecule (prepared using Protocol 1)

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

-

Degassed reaction solvent (e.g., a mixture of PBS and DMSO)

-

EDTA solution

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and Sodium Ascorbate (e.g., 1 M in water).

-

Prepare a stock solution of the copper ligand (e.g., 10 mM in DMSO or water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-functionalized molecule and a 2- to 5-fold molar excess of the alkyne-functionalized molecule in the degassed reaction solvent.

-

Prepare a premix of CuSO₄ and the copper ligand in a 1:5 molar ratio.

-

-

Initiation of Click Reaction:

-

Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation and Purification:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Quench the reaction by adding EDTA solution to a final concentration of 5 mM to chelate the copper ions.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis.

-

Mandatory Visualizations

PROTAC-Mediated Protein Degradation

References

The Bifunctional Workhorse: A Technical Guide to Azido-PEG2-Acid Linkers in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics and sophisticated biological probes has underscored the critical role of linker technology. Among the vast array of chemical tools available, heterobifunctional linkers are indispensable for the precise assembly of complex molecular architectures. This technical guide provides an in-depth exploration of the Azido-PEG2-acid linker, a versatile and widely utilized reagent in bioconjugation, drug delivery, and proteomics. We will delve into its core properties, provide detailed experimental protocols, and present quantitative data to inform its effective application in research and development.

Core Concepts: The Dual Nature of Azido-PEG2-Acid

Azido-PEG2-acid is a heterobifunctional linker characterized by a chemical structure featuring two distinct reactive moieties at opposite ends of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] This bifunctionality is the cornerstone of its utility, allowing for sequential and controlled conjugation of two different molecules.[3]

The key functional groups are:

-

An Azide (B81097) Group (-N₃): This moiety serves as a handle for "click chemistry," a suite of highly efficient and bioorthogonal reactions.[2] The azide group's high stability and selective reactivity make it ideal for conjugation in complex biological mixtures.[4] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[3][5]

-

A Carboxylic Acid Group (-COOH): This functional group is readily activated for the formation of stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[6]

-

A Diethylene Glycol (PEG2) Spacer: The two-unit PEG spacer enhances the hydrophilicity of the linker and the resulting conjugate, which can improve solubility in aqueous buffers and reduce non-specific binding and aggregation of the conjugated molecules.[6]

This unique combination of reactive groups allows for a modular and strategic approach to the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[2][5]

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative parameters for the reactions involving the Azido-PEG2-acid linker. These values are representative and may require optimization for specific substrates and reaction conditions.

Table 1: Reaction Parameters for the Carboxylic Acid Moiety (Amide Bond Formation)

| Parameter | Value | Notes |

| Reaction Type | EDC/NHS-mediated Amidation | Forms a stable amide bond with primary amines. |

| Activating Agents | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) or sulfo-NHS | EDC activates the carboxyl group, and NHS/sulfo-NHS forms a more stable amine-reactive intermediate.[7] |

| Typical Molar Excess of EDC/NHS | 1.5 - 5 equivalents | Higher excesses can improve efficiency but may need to be removed post-reaction. |

| Reaction pH | 4.5 - 7.2 for activation; 7.0 - 8.0 for amine coupling | Optimal pH for NHS ester formation is acidic, while the reaction with amines is more efficient at neutral to slightly basic pH.[8] |

| Typical Reaction Time | 15-30 minutes for activation; 2-4 hours for amine coupling | Reaction times can vary based on the reactivity of the amine. |

| Typical Yield | ~70% amidation | Yields can be influenced by reaction conditions and the nature of the reactants.[9][10] |

| Resulting Linkage Stability | Highly Stable | The amide bond has a half-life of approximately 600 years in neutral solution at 25°C.[7] |

Table 2: Reaction Parameters for the Azide Moiety (Triazole Formation via Click Chemistry)

| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Notes |

| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) | SPAAC is a copper-free click chemistry variant.[4] |

| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | CuAAC is generally faster but the copper catalyst can be toxic to cells.[] |

| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole | Both linkages are highly stable.[4] |

| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 | Both reactions are tolerant of a wide pH range.[4] |

| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours | Reaction times are dependent on the specific reactants and their concentrations.[4] |

| Typical Reaction Temperature | 25°C | 4 - 37°C | SPAAC can often be performed at physiological temperatures.[4] |

| Typical Yield | Very High (>95%) | Very High (>95%) | Both methods are known for their high efficiency.[4][12] |

| Resulting Linkage Stability | Highly Stable | Highly Stable | The 1,2,3-triazole ring is resistant to cleavage by proteases, oxidation, and hydrolysis.[2][13] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the Azido-PEG2-acid linker.

Protocol 1: Two-Step Protein Conjugation via EDC/NHS Chemistry and CuAAC

This protocol describes the conjugation of a molecule with a primary amine to the carboxylic acid end of the Azido-PEG2-acid linker, followed by a copper-catalyzed click chemistry reaction to an alkyne-containing molecule.

Materials:

-

Azido-PEG2-acid

-

Protein with accessible primary amines (e.g., antibody)

-

Alkyne-functionalized molecule (e.g., fluorescent dye, drug)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper ligand (e.g., THPTA, TBTA)

-

Reducing agent: Sodium Ascorbate (B8700270)

-

Desalting columns or dialysis cassettes

-

Anhydrous DMSO or DMF

Methodology:

Step 1: Activation of Azido-PEG2-acid and Conjugation to Protein

-

Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature. Prepare a stock solution of Azido-PEG2-acid in anhydrous DMSO or DMF.

-

Activation: In a microcentrifuge tube, dissolve Azido-PEG2-acid in Activation Buffer. Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

-

Protein Preparation: Exchange the protein into the Coupling Buffer using a desalting column or dialysis to remove any amine-containing buffers (e.g., Tris).

-

Conjugation: Add the activated Azido-PEG2-acid solution to the protein solution. A typical molar excess of the activated linker to the protein is 10-20 fold, but this may require optimization. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

-

Quenching: (Optional) Add a quenching solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by dialysis against PBS or using a desalting column. The resulting azide-functionalized protein is now ready for the click chemistry reaction.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule in DMSO, CuSO₄ in water, the copper ligand in DMSO/water, and sodium ascorbate in water. The sodium ascorbate solution should be prepared fresh.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.

-

Catalyst Addition: Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. Typical final concentrations are 50-200 µM for copper and a 2-5 fold excess of the ligand relative to copper.

-

Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove the catalyst, excess alkyne-molecule, and other small molecule reagents.

Mandatory Visualizations

Logical Relationship: Two-Step Bioconjugation Workflow

Caption: A logical workflow for a two-step bioconjugation using Azido-PEG2-acid.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Targeting the HER2 Pathway

Caption: Mechanism of an anti-HER2 ADC, which binds to the HER2 receptor, is internalized, and releases its cytotoxic payload to induce apoptosis, while also blocking downstream signaling pathways like PI3K/AKT and MAPK.[1][14][15]

References

- 1. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. raineslab.com [raineslab.com]

- 5. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]

A Technical Guide to Azido-PEG2-CH2COOH: A Bifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azido-PEG2-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] This document details the linker's properties, reaction mechanisms, and provides step-by-step protocols for its application in introducing azide (B81097) functionalities onto molecules.

Introduction to Azido-PEG2-CH2COOH

Azido-PEG2-CH2COOH is a versatile chemical tool featuring a terminal azide group and a carboxylic acid, separated by a short, hydrophilic diethylene glycol (PEG2) spacer.[1][3] This structure allows for a two-stage conjugation strategy. The carboxylic acid can be coupled to primary amines on proteins, peptides, or other molecules, while the azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions.[1][3] The PEG spacer enhances solubility and can reduce steric hindrance during conjugation.[3]

Key Attributes:

-

Bifunctional: Possesses two distinct reactive groups, a carboxylic acid and an azide.[1]

-

Hydrophilic Spacer: The PEG2 linker improves the water solubility of the molecule and resulting conjugates.[1][3]

-

Bioorthogonal Azide Group: The azide moiety is stable in biological systems and reacts selectively with specific partners, such as alkynes or cyclooctynes, in click chemistry reactions.[2]

-

Versatile Carboxylic Acid: The carboxyl group can be readily activated to react with primary amines, forming stable amide bonds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Azido-PEG2-CH2COOH is presented in the table below.

| Property | Value |

| Molecular Formula | C6H11N3O4 |

| Molecular Weight | 189.17 g/mol |

| Appearance | Off-white to light yellow solid or oil |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO |

Applications in Bioconjugation

The primary application of Azido-PEG2-CH2COOH is to introduce an azide group onto a target molecule, which can then be used in a variety of downstream "click chemistry" reactions. This two-step approach provides a high degree of control and specificity in the construction of complex bioconjugates.

Common Applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[3]

-

PROTACs: It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins.[2]

-

Peptide and Protein Modification: Enables the site-specific modification of peptides and proteins for various research and therapeutic purposes.

-

Surface Functionalization: Used to modify surfaces, such as nanoparticles or microarrays, to immobilize biomolecules.

-

Fluorescent Labeling: Facilitates the attachment of fluorescent dyes for imaging and tracking studies.

Reaction Mechanisms and Workflows

The use of Azido-PEG2-CH2COOH typically involves two key chemical transformations: the conjugation of the carboxylic acid to an amine-containing molecule and the subsequent click chemistry reaction of the azide group.

Amine Coupling via EDC/NHS Chemistry

The carboxylic acid of Azido-PEG2-CH2COOH is most commonly coupled to primary amines using carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction proceeds in two steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis than the O-acylisourea.

-

Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.

Azide-Alkyne Click Chemistry

Once the azide group has been introduced onto the target molecule, it can be conjugated to a molecule containing an alkyne or a strained cyclooctyne (B158145).

This is a highly efficient and widely used click reaction that involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole. The reaction is typically carried out using a copper(II) source, such as copper(II) sulfate (B86663) (CuSO4), and a reducing agent, like sodium ascorbate (B8700270), to generate the active copper(I) species in situ. A ligand, such as THPTA or TBTA, is often used to stabilize the copper(I) catalyst.

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with an azide without the need for a metal catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. The reaction is driven by the release of ring strain in the cyclooctyne.

Quantitative Data on Conjugation Reactions

The efficiency of bioconjugation reactions using Azido-PEG2-CH2COOH can vary depending on the specific substrates, reaction conditions, and analytical methods used. The following tables provide a summary of typical reaction parameters and expected outcomes based on available literature.

Table 1: Typical Parameters for EDC/NHS Coupling of Azido-PEG2-CH2COOH

| Parameter | Recommended Range/Value | Notes |

| Molar Ratio (Linker:Amine) | 5:1 to 20:1 | Higher ratios can increase conjugation efficiency but may lead to multiple modifications on a single molecule. Optimization is recommended. |

| Molar Ratio (EDC:Linker) | 1.5:1 to 5:1 | An excess of EDC is typically used to drive the reaction. |

| Molar Ratio (NHS:EDC) | 1:1 to 1.2:1 | A slight excess of NHS can improve the stability of the activated intermediate. |

| Activation pH | 4.5 - 6.0 | MES buffer is commonly used for the activation step. |

| Conjugation pH | 7.2 - 8.0 | PBS or bicarbonate buffer is suitable for the conjugation to the amine. |

| Reaction Time | Activation: 15-30 minutes; Conjugation: 2-4 hours at room temperature or overnight at 4°C. | Reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry. |

| Expected Yield | 30% - 80% | Highly dependent on the reactivity of the amine on the target molecule and reaction optimization. |

Table 2: Typical Parameters for Azide-Alkyne Click Chemistry

| Parameter | CuAAC | SPAAC (with DBCO) | Notes |

| Molar Ratio (Azide:Alkyne/DBCO) | 1:1 to 1:5 (excess of one reactant) | 1:1 to 1:3 (excess of one reactant) | Using a slight excess of one component can drive the reaction to completion. |

| Catalyst (CuSO4) | 50 µM to 1 mM | Not applicable | |

| Reducing Agent (Sodium Ascorbate) | 5-10 fold molar excess over CuSO4 | Not applicable | Freshly prepared solutions are recommended. |

| Ligand (e.g., THPTA) | 1-5 fold molar excess over CuSO4 | Not applicable | |

| Reaction Buffer | PBS, Tris buffer, water/organic co-solvents (e.g., DMSO, t-BuOH) | PBS, cell culture media, water/organic co-solvents | The choice of buffer depends on the solubility and stability of the reactants. |

| pH | 4 - 9 | 4 - 9 | |

| Reaction Time | 1 - 12 hours at room temperature | 1 - 24 hours at room temperature or 37°C | SPAAC reactions can be slower than CuAAC, but this is highly dependent on the specific strained cyclooctyne used. |

| Expected Yield | >80%, often quantitative (>95%)[4] | Often described as quantitative, with yields approaching 100% under optimized conditions.[5][6] | Yields are typically high for both reactions due to their favorable thermodynamics and kinetics. |

Detailed Experimental Protocols

The following are generalized protocols. It is crucial to optimize these protocols for your specific application.

Protocol for EDC/NHS Coupling of Azido-PEG2-CH2COOH to a Protein

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azido-PEG2-CH2COOH

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Prepare Solutions:

-

Dissolve Azido-PEG2-CH2COOH in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

-

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

Activation of Azido-PEG2-CH2COOH:

-

In a microcentrifuge tube, combine the desired molar excess of Azido-PEG2-CH2COOH with the EDC and Sulfo-NHS solutions. A common starting point is a 20-fold molar excess of the linker over the protein, with a 2-fold molar excess of EDC and Sulfo-NHS over the linker.

-

Incubate at room temperature for 15-30 minutes.

-

-

Conjugation to Protein:

-

Add the activated Azido-PEG2-CH2COOH solution to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

(Optional) Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterize the azide-functionalized protein using appropriate analytical methods (e.g., mass spectrometry to determine the degree of labeling).

-

Protocol for CuAAC Reaction

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

THPTA ligand stock solution (e.g., 50 mM in water)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants:

-

In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the smaller molecule is often used.

-

-

Prepare Catalyst Premix:

-

In a separate tube, mix the CuSO4 and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common. Vortex briefly.

-

-

Initiate Reaction:

-

Add the catalyst premix to the reactant solution.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of CuSO4 is typically 50 µM to 1 mM, and sodium ascorbate is 1-5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light.

-

-

Purification:

-

Purify the conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove the catalyst and excess reagents.

-

Protocol for SPAAC Reaction

Materials:

-

Azide-functionalized molecule

-

DBCO-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants:

-

Dissolve the azide-functionalized and DBCO-containing molecules in the reaction buffer. A 1.1 to 3-fold molar excess of one of the components is often used to ensure complete reaction of the other.

-

-

Initiate Reaction:

-

Combine the solutions of the two reactants in a microcentrifuge tube.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-12 hours or at 37°C for 1-4 hours. Reaction times can be longer depending on the reactivity of the specific DBCO reagent and the concentrations of the reactants.

-

-

Purification:

-

Purify the conjugate using a suitable method to remove any unreacted starting material.

-

Troubleshooting

Table 3: Troubleshooting Guide for Azido-PEG2-CH2COOH Conjugation

| Problem | Probable Cause | Suggested Solution |

| Low or No Amine Coupling | 1. Inactive EDC/NHS due to hydrolysis. 2. Presence of primary amines (e.g., Tris) in the protein buffer. 3. Incorrect pH for activation or conjugation. 4. Low reactivity of the target amine. | 1. Use fresh, anhydrous EDC and NHS. Allow reagents to warm to room temperature before opening. 2. Perform buffer exchange into an amine-free buffer like PBS or MES. 3. Ensure the activation buffer is pH 4.5-6.0 and the conjugation buffer is pH 7.2-8.0. 4. Increase the molar excess of the linker and/or extend the reaction time. |

| Low Yield in Click Chemistry (CuAAC) | 1. Oxidation of Cu(I) to inactive Cu(II). 2. Insufficient reducing agent. 3. Precipitation of the catalyst or reactants. | 1. Use a stabilizing ligand like THPTA or TBTA. Degas the reaction mixture. 2. Use a freshly prepared solution of sodium ascorbate. 3. Try a different co-solvent (e.g., DMSO, t-BuOH) to improve solubility. |

| Low Yield in Click Chemistry (SPAAC) | 1. Insufficient reaction time or temperature. 2. Steric hindrance. 3. Degradation of the DBCO reagent. | 1. Increase the incubation time and/or temperature (e.g., to 37°C). Increase the concentration of the reactants. 2. If possible, choose a different conjugation site on the target molecule. 3. Store DBCO reagents protected from light and moisture. |

| Protein Precipitation during Conjugation | 1. High degree of labeling leading to changes in protein solubility. 2. Use of organic co-solvents that denature the protein. | 1. Reduce the molar excess of the linker to achieve a lower degree of labeling. 2. Minimize the percentage of organic solvent in the reaction mixture. |

This guide provides a comprehensive framework for the effective use of Azido-PEG2-CH2COOH in bioconjugation. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can successfully employ this versatile linker to create a wide range of innovative biomolecular constructs.

References

- 1. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

The Strategic Role of the PEG Spacer in Azido-PEG2-CH2COOH Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azido-PEG2-CH2COOH, has emerged as a critical tool in the construction of complex bioconjugates, particularly in the fields of targeted drug delivery and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a flexible diethylene glycol (PEG2) spacer, and a carboxylic acid moiety, offers a versatile platform for the precise assembly of molecules. This guide delves into the core functionalities of the PEG spacer within this linker, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation strategies.

The Pivotal Role of the PEG2 Spacer

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer renowned for its ability to favorably modify the physicochemical properties of conjugated molecules.[1][2][3] The short, discrete PEG2 unit in the Azido-PEG2-CH2COOH linker is not merely a spacer but an active contributor to the overall performance of the resulting conjugate. Its primary roles include:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs used in antibody-drug conjugates (ADCs) and ligands for proteolysis-targeting chimeras (PROTACs) are hydrophobic.[4][5] The PEG2 spacer imparts hydrophilicity, which can significantly improve the solubility of the entire bioconjugate in aqueous media, mitigating the risk of aggregation and precipitation.[2][6] This is crucial for maintaining the stability and efficacy of therapeutic molecules in physiological environments.[4]

-

Improved Pharmacokinetics and Biocompatibility: The hydrophilic nature of the PEG spacer creates a hydration shell around the conjugate.[7] This steric hindrance can shield the molecule from proteolytic enzymes, leading to increased stability and a longer circulation half-life in vivo.[5] Furthermore, PEG is known for its low immunogenicity, reducing the potential for adverse immune responses.[5]

-

Optimal Spacing and Flexibility: The PEG2 unit provides a flexible and defined spacer arm that separates the conjugated molecules.[8] This spatial separation is critical for ensuring that each component can adopt its optimal conformation for biological activity. For instance, in an ADC, the spacer prevents the antibody from sterically hindering the drug's interaction with its target. In a PROTAC, the linker's length and flexibility are paramount for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[9]

-